ロラカルベフ

説明

ロラビッドは、化学的にロラカルベフとして知られており、カルバセフェム系に属する合成ベータラクタム系抗生物質です。それは構造的にセファロスポリン系抗生物質に似ていますが、ジヒドロチアジン環において、硫黄原子がメチレン基に置き換えられている点が異なります。この修飾により、その安定性と有効性が向上しています。 ロラビッドは、主に呼吸器系、皮膚、尿路などの細菌感染症の治療に使用されます .

科学的研究の応用

Lorabid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study beta-lactam antibiotics and their reactivity.

Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.

Medicine: Applied in clinical studies to treat various bacterial infections and understand its pharmacokinetics and pharmacodynamics.

Industry: Utilized in the development of new antibiotics and as a reference standard in quality control

作用機序

ロラビッドは、細菌細胞壁の合成を阻害することによって、抗菌効果を発揮します。それはペニシリン結合タンパク質に結合し、細胞壁の完全性に不可欠なペプチドグリカン鎖の架橋を防ぎます。これは、細胞溶解と細菌の死につながります。 分子標的は、細胞壁合成に関与するさまざまな酵素を含み、影響を受ける経路は細菌の生存に不可欠です .

6. 類似の化合物との比較

ロラビッドは、しばしば他のベータラクタム系抗生物質と比較されます。

セファクロール: 構造は似ていますが、ロラカルベフよりも安定性が劣ります。

セファレキシン: 異なる活性のスペクトルを持つ別のセファロスポリン。

セフロキシム: より広い活性を有する第二世代セファロスポリン。

ユニークさ:

安定性: ロラビッドは、セファクロールと比較して、溶液中でより安定しています。

類似の化合物:

- セファクロール

- セファレキシン

- セフロキシム

- セフプロジル

- セフディニル

ロラビッドのユニークな構造的特徴と安定性により、臨床的および研究的設定の両方で貴重な抗生物質となっています。

生化学分析

Biochemical Properties

Loracarbef, like all beta-lactams and cephalosporins, inhibits penicillin-binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer . This binding leads to interference with the formation and remodeling of the cell wall structure . Loracarbef has a spectrum of activity similar to that of the second-generation cephalosporins .

Cellular Effects

Loracarbef is used to treat a large number of bacterial infections caused by gram-negative and gram-positive bacteria, including upper respiratory tract bacterial infections, chronic bronchitis, pneumonia, sinusitis, pharyntitis and tonsillitis, skin abscesses, urinary tract infections, and pyelonephritis caused by E. coli, S. pyogenes, S. aureus, S. saprophyticus, S. pneumoniae, H. influenzae, and M. catarrhalis .

Molecular Mechanism

The molecular mechanism of Loracarbef involves the inhibition of penicillin-binding proteins, which are enzymes that create the cross-linkage of the peptidoglycan polymer . This binding leads to interference with the formation and remodeling of the cell wall structure .

Temporal Effects in Laboratory Settings

Loracarbef was found to be much more stable in solution than cefaclor . For example, in pH 7.4 phosphate buffer, loracarbef was unexpectedly found to be 130–150 times more stable than cefaclor and 10–12 times more stable than cephalexin, depending on the phosphate concentration .

Subcellular Localization

As a beta-lactam antibiotic, it is expected to interact with penicillin-binding proteins located in the bacterial cell wall .

準備方法

合成経路と反応条件: ロラカルベフの合成には、いくつかの重要なステップが含まれます。

ベータラクタム環の形成: これは、適切な前駆体を含む環化反応によって達成されます。

置換反応: ベータラクタム環上の特定の位置へのアミノ基とフェニルアセタミド基の導入。

塩素化: その抗菌活性を高めるために、構造に塩素原子を付加します。

工業生産方法: ロラカルベフの工業生産には、通常、最適化された反応条件を用いた大規模な化学合成が用いられ、高収率と純度が確保されます。このプロセスには以下が含まれます。

バッチ反応: 温度、圧力、pHを精密に制御した大型反応器で行われます。

精製: 純粋な化合物を得るために、結晶化と濾過が行われます。

反応の種類:

酸化: ロラカルベフは、特にフェニルアセタミド基において、酸化反応を受ける可能性があります。

還元: この化合物は、特定の条件下で還元される可能性があり、その抗菌活性を影響を与えます。

置換: 特に塩素原子において、さまざまな置換反応が発生する可能性があり、さまざまな誘導体をもたらします。

一般的な試薬と条件:

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンや求核剤など、制御された条件下。

主要な製品:

酸化誘導体: これらは、抗菌活性が変化している可能性があります。

還元型: これらは、活性がないか、活性が低い可能性があります。

置換された化合物: これらの誘導体は、強化されたまたは修飾された活性のために探索できます

4. 科学研究の応用

ロラビッドは、科学研究において幅広い応用があります。

化学: ベータラクタム系抗生物質とその反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌細胞壁とその耐性機構に対する効果について調査されています。

医学: さまざまな細菌感染症の治療における臨床試験に適用され、その薬物動態と薬力学が理解されています。

類似化合物との比較

- Cefaclor

- Cephalexin

- Cefuroxime

- Cefprozil

- Cefdinir

Lorabid’s unique structural features and stability make it a valuable antibiotic in both clinical and research settings.

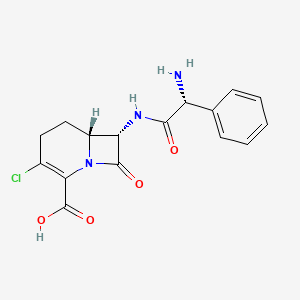

特性

IUPAC Name |

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPHQRWPEGVNBT-UTUOFQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023223 | |

| Record name | Loracarbef | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loracarbef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.25e-01 g/L | |

| Record name | Loracarbef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Loracarbef is an oral, synthetic beta-lactam antibiotic of the carbacephem class. Chemically, carbacephems differ from cephalosporin-class antibiotics in the dihydrothiazine ring where a methylene group has been substituted for a sulfur atom. Loracarbef has a spectrum of activity similar to that of the second generation cephalosporins. It is structurally identical to cefaclor except for a sulfur atom that has been replaced by a methylene group. This change gives greater chemical stability in solution and allows storage at room temperature. Loracarbef, like all b-lactams and cephalosporins, inhibits penicillin binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer. This binding leads to interference with the formation and remodeling of the cell wall structure. | |

| Record name | Loracarbef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

76470-66-1 | |

| Record name | Loracarbef | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76470-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loracarbef [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loracarbef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loracarbef | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORACARBEF ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72I5ZT78Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loracarbef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。